3-Chloro-2-iodobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related chloro-iodobenzoic acids and their derivatives often involves multi-step chemical processes including nitration, esterification, reduction, diazotization, and hydrolysis. A practical example is the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, synthesized from 2,4-difluoro-3-chlororobenzoic acid, showcasing the versatility of chloro-iodobenzoic acids in synthetic chemistry. This method highlights the controlled reaction conditions and improved yields through a sequence of well-established chemical reactions (Zhang et al., 2020).
Scientific Research Applications
Thermodynamics : A study investigated the thermodynamics of iodobenzoic acids, including 3-iodobenzoic acid, examining their sublimation calorimetry and thermal analysis. This research is significant for understanding the physical properties of these compounds (Tan & Sabbah, 1994).
Crystal Structures : The crystal structures of mixed-ligand binuclear Zn(II) complexes with 2-iodobenzoic acid were analyzed. Such studies are crucial for the development of new materials and understanding molecular interactions (Bondarenko & Adonin, 2021).
Rare-Earth Hybrid Materials : Research on rare-earth p-iodobenzoic acid complexes revealed insights into their structural and supramolecular trends. These findings are valuable for the development of new materials with potential applications in various fields (Ridenour, Carter, & Cahill, 2017).
Organic Synthesis : A study demonstrated the use of o-iodosylbenzoic acid for the α-hydroxylation of ketones. Such research has implications in synthetic organic chemistry and pharmaceutical development (Moriarty & Hou, 1984).
Environmental Microbiology : Research into the degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa also considered the oxidation of 2-iodobenzoates. This is important for understanding the environmental fate of these compounds (Higson & Focht, 1990).
Thermodynamic Properties : A critical evaluation of thermodynamic properties for halobenzoic acids was conducted, which is essential for their accurate use in various chemical processes and research (Chirico et al., 2017).
Synthesis of Isocoumarins : The synthesis of isocoumarins through Pd/C-mediated reactions of o-iodobenzoic acid was explored, highlighting its role in the development of new organic compounds (Subramanian et al., 2005).
Synthesis of 3-Iodobenzo[b]furans : Research on the iodocyclization of ethoxyethyl ethers to alkynes for synthesizing 3-iodobenzo[b]furans contributes to the field of synthetic organic chemistry (Okitsu et al., 2008).
Recyclable Hypervalent Iodine Reagents : The preparation and reactivity of recyclable iodine(III) reagents derived from 3-iodosylbenzoic acid were investigated, which is significant for sustainable chemistry practices (Yusubov et al., 2008).
Action on Root Hair Growth : The influence of tri-iodobenzoic acid on the growth of root hairs was studied, providing insights into plant biology and growth regulation (Gorter, 1949).
Electrochemical Synthesis of Oxidants : The electrochemical synthesis of hypervalent iodine oxidants from 2-iodobenzoic acid offers environmentally friendly alternatives for oxidant production (Bystron et al., 2022).
Alcohol Oxidation System : An environmentally benign TEMPO-catalyzed alcohol oxidation system using recyclable iodine(III) reagent, derived from 2-iodobenzoic acid, was developed. This is important for green chemistry and efficient synthesis processes (Li & Zhang, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-2-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSNWQTZBUIFSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560936 | |
Record name | 3-Chloro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-iodobenzoic acid | |
CAS RN |
123278-03-5 | |
Record name | 3-Chloro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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